N-Methyl-L-tyrosine
Overview
Description
N-Methyl-L-tyrosine is a derivative of the amino acid tyrosine . It has the molecular formula C10H13NO3 . It is used in experiments as a control group to show that methylation of the imino group in N-p-phenylpropionyl-L-tyrosine eliminates its inhibitory effect on the firing of the giant neurone of the giant African snail .
Molecular Structure Analysis
N-Methyl-L-tyrosine has a molecular weight of 195.22 . Its structure is almost isostructural with other esters . It crystallizes in the orthorhombic chiral space group P 2 1 2 1 2 1 .Physical And Chemical Properties Analysis
N-Methyl-L-tyrosine is a powder or crystals that are colorless to white . It has an optical activity of [α]/D +16.0±1.0°, c = 1 in 1 M HCl . Its composition includes carbon (60.7-62.3%) and nitrogen (6.9-7.5%) .Scientific Research Applications
Role in Enzymatic Activity and Inhibition : N-Methyl-L-tyrosine acts as a non-competitive inhibitor of L-amino acid oxidase, an enzyme with significant biological activities including inducing cell apoptosis and antibacterial properties. This inhibition highlights its potential in biochemical studies and therapeutic applications (Pająk, 2020).
Use in Tumor Imaging and Diagnostics : N-Methyl derivatives of L-tyrosine, such as 3-fluoro-l-α-methyl-tyrosine (FAMT), show promise in positron emission tomography (PET) for tumor imaging due to their selectivity for L-type amino acid transporter 1 (LAT1), a transporter highly upregulated in cancers. This specificity makes them valuable for distinguishing malignant tumors from benign lesions (Wiriyasermkul et al., 2012).
Synthesis and Application in Peptide Synthesis : Research has been conducted on the synthesis of N-methyl amino acids, including N-methyl-L-tyrosine, through intermediate 5-oxazolidinones. These compounds are significant in natural products and peptide synthesis, offering improved methods for the preparation of N-methyl derivatives of amino acids (Aurelio et al., 2003).
Development of Radiotracers for Medical Imaging : Studies have been conducted on the development of radiotracers like O-[11C]methyl-L-tyrosine for imaging amino acid transport in tumors using PET. Such tracers have shown low uptake in normal organs except the urinary track and bladder, suggesting potential for whole-body tumor imaging (Ishiwata et al., 2005).
Biosensors Development : L-tyrosine methyl ester functionalized carbon dots have been used to develop sensitive fluorescent sensors for detecting methyl parathion, a pesticide. This application demonstrates the potential of N-Methyl-L-tyrosine derivatives in environmental monitoring and public health (Hou et al., 2015).
Biotechnological Production : N-Methyl-L-tyrosine and its derivatives hold promise as precursors for various industrial and pharmaceutical applications. Biotechnological methods of synthesizing these compounds from biomass feedstocks are being explored, highlighting their potential in sustainable production and various applications (Lütke-Eversloh et al., 2007).
Safety And Hazards
properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDLCFOOGCNDST-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201958 | |
Record name | Surinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-L-tyrosine | |
CAS RN |
537-49-5 | |
Record name | N-Methyl-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Surinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Surinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-L-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.884 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SURINAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIQ58N56TM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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